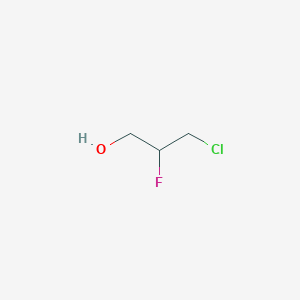

3-Chloro-2-fluoropropan-1-ol

Description

Significance of Halogenated Alcohols as Chemical Intermediates

Halogenated alcohols serve as versatile building blocks in organic synthesis. The hydroxyl (-OH) group can be a poor leaving group in nucleophilic substitution reactions; however, its conversion to a better leaving group is a key strategy. algoreducation.com The presence of a halogen atom on the carbon chain significantly influences the molecule's reactivity, often facilitating a variety of transformations. basd.k12.wi.us These compounds are precursors to a diverse range of molecules, including pharmaceuticals, agrochemicals, and materials. cas.cn The ability to introduce different halogens (fluorine, chlorine, bromine, iodine) allows for fine-tuning of the chemical and physical properties of the final products. cas.cnchemistrywithdrsantosh.com

Overview of Dihalo-substituted Propanols in Contemporary Organic Chemistry

Dihalo-substituted propanols, which contain two halogen atoms, represent a particularly important subclass of halogenated alcohols. The specific placement and nature of the two halogens can lead to a wide range of reactivity patterns and applications. For instance, the relative positions of the halogens and the hydroxyl group can dictate the outcome of cyclization reactions or the formation of specific functional groups. These compounds are instrumental in synthesizing complex molecules where precise control over stereochemistry and regioselectivity is crucial.

Scope and Academic Relevance of 3-Chloro-2-fluoropropan-1-ol Research

Among the dihalo-substituted propanols, this compound has garnered attention for its potential as a specialized chemical intermediate. Its structure, featuring both chlorine and fluorine atoms on adjacent carbons, presents a unique combination of reactive sites. Research into this compound is driven by the increasing demand for novel fluorinated and chlorinated organic molecules with specific biological or material properties. The study of its synthesis, reactivity, and applications contributes to the broader understanding of how mixed halogenation influences molecular behavior and provides pathways for the creation of new chemical entities.

Physicochemical Properties of this compound

The distinct properties of this compound are a direct result of its molecular structure.

| Property | Value |

| Molecular Formula | C₃H₆ClFO |

| Molecular Weight | 112.53 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 26438-85-7 nih.gov |

Synthesis and Manufacturing of this compound

The synthesis of this compound can be approached through several routes, often involving the strategic introduction of the halogen and hydroxyl groups.

Common Laboratory-Scale Synthesis Methods

In a laboratory setting, the synthesis of this compound can be achieved through multi-step reaction sequences. One potential precursor is epichlorohydrin (B41342), which can undergo ring-opening reactions to introduce the desired functionalities. chemsrc.com Another approach could involve the halogenation of a suitable propanol (B110389) derivative, such as allyl alcohol. chemsrc.com The choice of reagents and reaction conditions is critical to control the regioselectivity and stereoselectivity of the halogenation and hydroxylation steps.

Potential Industrial-Scale Production Routes

For industrial-scale production, efficiency and cost-effectiveness are paramount. A plausible route could involve the reaction of 1,3-propanediol (B51772) with hydrochloric acid in the presence of a catalyst like benzenesulfonic acid to produce 3-chloro-1-propanol. google.com Subsequent fluorination of this intermediate could potentially yield the target molecule. Another industrial approach might adapt the epichlorohydrin hydrolysis method, optimizing it for large-scale synthesis. google.com

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is dictated by the interplay of its three functional groups: the primary alcohol, the chlorine atom, and the fluorine atom.

Influence of Chloro and Fluoro Substituents on Reactivity

The presence of both chlorine and fluorine on adjacent carbons creates a unique electronic environment. The high electronegativity of the fluorine atom can influence the reactivity of the neighboring carbon-chlorine bond. Halogen atoms are generally more electronegative than carbon, leading to a polarized carbon-halogen bond where the carbon atom has a partial positive charge. ncert.nic.in This polarization makes the carbon susceptible to nucleophilic attack.

Participation in Nucleophilic Substitution Reactions

The chlorine atom in this compound is a potential leaving group in nucleophilic substitution reactions. ncert.nic.in The rate and mechanism of these substitutions (Sₙ1 or Sₙ2) will be influenced by the reaction conditions and the nature of the nucleophile. For instance, bulky substituents near the reaction center can hinder the approach of a nucleophile in an Sₙ2 reaction. ncert.nic.in

Oxidation Reactions of the Hydroxyl Group

The primary alcohol group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent will determine the extent of the oxidation.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules.

Role as a Building Block for Fluorinated and Chlorinated Compounds

This compound serves as a precursor for introducing a -CH(F)CH₂Cl or a related three-carbon fragment into a larger molecule. Its utility lies in the ability to selectively react at the hydroxyl or the chloro position, allowing for stepwise construction of the target compound. It is a valuable intermediate for producing other chemicals. chemsrc.com

Use in the Synthesis of Specialized Polymers and Materials

The presence of both fluorine and chlorine offers possibilities for creating polymers with unique properties. For example, it could be used to synthesize materials with enhanced thermal stability, chemical resistance, or specific optical properties. Halogenated compounds, in general, are used in the production of plastics and resins. nih.gov

Analytical Techniques for Characterization

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Methods: NMR and IR

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are powerful tools for elucidating the structure of this compound. The chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-Cl and C-F stretches.

Chromatographic Techniques: GC and HPLC

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a standard technique for separating and identifying volatile compounds like this compound. google.com It is also used to determine the purity of the sample.

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the analysis of less volatile derivatives of this compound or for its purification.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO/c4-1-3(5)2-6/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYUKQUPBGKQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556145 | |

| Record name | 3-Chloro-2-fluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26438-85-7 | |

| Record name | 3-Chloro-2-fluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Fluoropropan 1 Ol and Analogous Halogenated Propanols

General Synthetic Strategies for Haloalcohols

The foundational methods for producing haloalcohols rely on the transformation of readily available starting materials like polyols, epoxides, and unsaturated alcohols.

Halogenation of Polyols and Related Derivatives

One of the most direct conceptual routes to haloalcohols is the selective halogenation of polyhydroxy compounds (polyols). The hydroxyl group of an alcohol can be substituted by a halogen atom through reactions with various reagents, including concentrated halogen acids (like HCl), phosphorus halides, or thionyl chloride (SOCl₂). researchgate.netyoutube.com

For instance, the synthesis of simple chloropropanols can be achieved through the reaction of a propanediol (B1597323) with a chlorinating agent. A common industrial preparation involves reacting 1,3-propanediol (B51772) with hydrochloric acid, often using a catalyst such as benzenesulfonic acid, to produce 3-chloro-1-propanol. youtube.comresearchgate.net This method improves reaction efficiency and helps prevent over-chlorination. researchgate.net Similarly, more complex polyols like pentaerythritol (B129877) can be converted to their corresponding chlorohydrins. The reaction of pentaerythritol with thionyl chloride in the presence of pyridine (B92270) yields pentaerythrityl trichlorohydrin (3-chloro-2,2-bis(chloromethyl)propan-1-ol). scispace.com

The synthesis of 3-chloro-1,2-propanediol (B139630), a closely related compound, can also be achieved by the chlorination of glycerol (B35011) using dry hydrogen chloride gas, typically in the presence of a carboxylic acid like acetic acid. rsc.org To synthesize a mixed haloalcohol like 3-chloro-2-fluoropropan-1-ol from a polyol, a hypothetical starting material such as 2-fluoropropane-1,3-diol would be required. This diol would then undergo a selective chlorination at one of the primary hydroxyl groups, a transformation that often requires sophisticated protecting group strategies to achieve the desired regioselectivity.

Ring-Opening Reactions of Epoxides with Halide Nucleophiles

The ring-opening of epoxides is a powerful and widely used method for the synthesis of β-haloalcohols. Epoxides, which are three-membered cyclic ethers, are susceptible to nucleophilic attack, which opens the strained ring and installs two functional groups on adjacent carbons. This reaction can be catalyzed by either acid or base.

A key precursor in this context is epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane), an inexpensive and readily available industrial chemical. rsc.org The hydrolysis of epichlorohydrin, for example, by heating with water in the presence of an acid catalyst or under sonochemical conditions, yields 3-chloro-1,2-propanediol. rsc.orgpsu.edubohrium.com

For the synthesis of chlorofluoropropanols, the critical reaction is the ring-opening of an epoxide with a fluoride (B91410) nucleophile. Reagents capable of delivering fluoride for this purpose include hydrogen fluoride (HF) and its amine complexes, such as triethylamine (B128534) trihydrofluoride (HF·Et₃N) or Olah's reagent (pyridine·9HF). researchgate.netacs.org The regioselectivity of the ring-opening—that is, which carbon of the epoxide is attacked by the nucleophile—is a crucial consideration.

Under basic or neutral conditions , the fluoride anion (F⁻) will attack the less sterically hindered carbon of the epoxide in a classic Sₙ2 reaction.

Under acidic conditions , the epoxide oxygen is first protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the resulting partial positive charge.

Therefore, reacting epichlorohydrin with a fluoride source could, in principle, lead to a mixture of regioisomers. Recent advances have focused on developing catalytic systems that provide high regioselectivity. For instance, certain cobalt-based catalysts can direct fluoride to the less-substituted carbon of terminal epoxides, while iron-fluoride ([FeF]) species, generated from [¹⁸F]HF, have been shown to favor opening at the more substituted position of hindered epoxides. wikipedia.org

Hydrohalogenation of Unsaturated Alcohols

The addition of hydrogen halides (H-X) across the double bond of an unsaturated alcohol, such as allyl alcohol (prop-2-en-1-ol), is another fundamental route to haloalcohols. nih.gov The regioselectivity of this addition is typically governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents, while the halide attaches to the carbon with fewer hydrogens. scispace.com This occurs because the reaction proceeds through the most stable carbocation intermediate.

Applying this to allyl alcohol, the addition of HCl would proceed via a more stable secondary carbocation, leading to the formation of 2-chloropropan-1-ol. To obtain a 3-halo isomer, an anti-Markovnikov addition is required. This can often be achieved through radical addition mechanisms, typically with HBr in the presence of peroxides, although methods for anti-Markovnikov hydrochlorination are less common.

More recently, sophisticated catalytic systems have been developed to control regioselectivity. For example, a dual photoredox/cobalt catalytic system has been reported for the formal 1,3-hydrohalogenation of allyl carboxylates. This method proceeds through a radical-based pathway, enabling what is termed "remote-Markovnikov" selectivity to access β-acyloxy alkyl halides. acs.org

Targeted Synthetic Routes for this compound

While a specific, documented industrial synthesis for this compound is not readily found in public literature, plausible synthetic pathways can be proposed based on the general methodologies described above. The primary challenge lies in controlling the precise placement of both the chlorine and fluorine atoms.

Proposed Route A: From a Fluorinated Epoxide A logical approach would involve the ring-opening of a fluorinated epoxide precursor. Starting with epifluorohydrin (B110758) (2,3-epoxy-1-fluoropropane), a ring-opening reaction with a chloride nucleophile (e.g., from HCl or a salt like LiCl) under acidic conditions would be expected to attack the more substituted C2 position, yielding 2-chloro-3-fluoropropan-1-ol. To obtain the desired this compound, one would need to start with a different epoxide, such as 2-fluoro-2,3-epoxypropan-1-ol . Ring-opening of this epoxide with a chloride source under conditions favoring attack at the C3 position would yield the target molecule. However, the synthesis of this specific fluorinated epoxide precursor is not trivial.

Proposed Route B: From a Fluorinated Unsaturated Alcohol Another viable strategy starts with a fluorinated unsaturated alcohol.

Starting Material: 2-Fluoroallyl alcohol (2-fluoroprop-2-en-1-ol).

Reaction: Hydrochlorination of the double bond.

Challenge: A standard electrophilic addition of HCl would follow Markovnikov's rule, placing the chloride on the C2 carbon (which already bears the fluorine), resulting in 2-chloro-2-fluoropropan-1-ol. To obtain the desired This compound , a radical-mediated or otherwise catalyzed anti-Markovnikov hydrochlorination would be necessary to add the chlorine atom to the terminal C3 carbon.

Emerging and Novel Synthetic Approaches for Fluorinated Haloalcohols (e.g., from Allylsilanes)

Modern synthetic chemistry seeks to develop more efficient and selective methods for creating complex molecules. For fluorinated haloalcohols, this includes electrophilic fluorination reactions and strategies involving organosilicon compounds.

One advanced strategy involves the halofluorination of an alkene, where a halogen (X) and fluorine (F) are added across the double bond simultaneously. This is typically achieved by reacting an alkene with a source of electrophilic halogen (like N-bromosuccinimide or N-iodosuccinimide) and a nucleophilic fluoride source (like HF-pyridine). This reaction generally proceeds via an anti-addition pathway.

A particularly novel approach utilizes allylsilanes as precursors for fluorohydrin synthesis. researchgate.netacs.orgwikipedia.org A recently developed two-step method demonstrates this potential: researchgate.netacs.orgwikipedia.org

Epoxidation: An allylsilane is first treated with an epoxidizing agent (such as m-CPBA or oxone) to form the corresponding 2,3-epoxypropylsilane.

Fluoride-Mediated Ring-Opening: The resulting silyl-epoxide is then treated with a fluoride source, such as HF·Et₃N. The ring-opening occurs with high regioselectivity, with the fluoride attacking the C2 position and the hydroxyl group forming at the C1 position. This selectivity is attributed to the stabilizing effect of the silicon atom on the adjacent developing positive charge (a β-silyl effect) during the transition state. researchgate.netwikipedia.org

This sequence reliably produces 2-fluoro-3-silylpropan-1-ols . wikipedia.org While this product is not a haloalcohol in the traditional sense, the carbon-silicon bond is highly versatile and can be subsequently converted to a carbon-halogen bond through known transformations (e.g., the Tamao-Fleming oxidation followed by halogenation), making this a powerful emerging route to functionalized fluorinated alcohols.

Furthermore, direct electrophilic fluorination of allylsilanes using reagents like Selectfluor can produce allylic fluorides, which are themselves precursors for further halogenation reactions. beilstein-journals.org These methods represent the cutting edge of organofluorine synthesis, offering new pathways to create precisely substituted haloalcohols.

Stereochemical Considerations and Asymmetric Synthesis of 3 Chloro 2 Fluoropropan 1 Ol

Enantiomeric Forms and Chiral Discrimination

3-Chloro-2-fluoropropan-1-ol possesses a single stereocenter at the C2 position, which is bonded to a hydrogen atom, a fluorine atom, a chloromethyl group (-CH2Cl), and a hydroxymethyl group (-CH2OH). Consequently, the molecule exists as a pair of enantiomers: (R)-3-chloro-2-fluoropropan-1-ol and (S)-3-chloro-2-fluoropropan-1-ol. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties except for their interaction with plane-polarized light and other chiral entities.

The discrimination and separation of these enantiomers are crucial for their application in stereospecific synthesis. This is typically achieved through chiral chromatography techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. These methods rely on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the column, leading to different retention times and allowing for their separation and quantification of enantiomeric excess (ee).

Asymmetric Synthesis Approaches for Chiral Haloalcohols

The synthesis of enantiomerically pure haloalcohols like this compound is a significant challenge in organic chemistry. Several asymmetric strategies have been developed to obtain these valuable chiral building blocks in high optical purity.

Biocatalytic Transformations (e.g., Alcohol Dehydrogenases)

Biocatalysis has emerged as a powerful and environmentally benign tool for producing enantiopure chemicals. nih.gov One of the most effective biocatalytic methods for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. nih.govalmacgroup.com For this compound, this would involve the reduction of 3-chloro-2-fluoropropanone.

Alcohol dehydrogenases (ADHs), also known as carbonyl reductases (CREDs), are enzymes that catalyze the stereoselective reduction of ketones to secondary alcohols, using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). almacgroup.comresearchgate.net These enzymes, often from microorganisms like Saccharomyces cerevisiae or recombinant E. coli, can exhibit high enantioselectivity, often following Prelog's rule to yield the (S)-alcohol. researchgate.netnih.gov The reaction requires a cofactor regeneration system, which can be achieved by using a sacrificial co-substrate like glucose or isopropanol, catalyzed by a second enzyme like glucose dehydrogenase (GDH). almacgroup.comnih.gov Research on the reduction of various α-halo ketones has demonstrated the viability of this approach, achieving high yields and excellent enantiomeric excess (>99% ee). almacgroup.comresearchgate.netresearchgate.net For example, the yeast reductase YOL151W has been used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from the corresponding ketone, achieving 100% conversion and 100% ee. nih.gov

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones to Chiral Haloalcohols This table presents data for analogous haloalcohols, illustrating the potential of the biocatalytic approach.

| Ketone Substrate | Biocatalyst (Enzyme/Organism) | Product Configuration | Enantiomeric Excess (ee) | Reference |

| 3-Chloro-1-phenyl-1-propanone | Saccharomyces cerevisiae Reductase (YOL151W) | (S) | 100% | nih.gov |

| Various α-chloroketones | Recombinant Carbonyl Reductases (CREDs) | (S) or (R) | >99% | almacgroup.comresearchgate.net |

| Chloroacetophenone | Alcohol Dehydrogenase from E. coli (ADH-A) | (R) | >99% | researchgate.net |

Utilization of Chiral Auxiliaries and Reagents

A classic strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgnumberanalytics.comnumberanalytics.com A chiral auxiliary is a stereogenic group that is attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor molecule to control the stereochemistry of a key bond-forming step. For instance, an achiral enolate could be modified with a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, to direct its alkylation or aldol (B89426) reaction with high diastereoselectivity. wikipedia.orgresearchgate.net The development of this strategy dates back to the work of E.J. Corey and Barry Trost in the 1970s and 1980s. wikipedia.orgslideshare.net While versatile, this method requires additional steps for the attachment and removal of the auxiliary. numberanalytics.comresearchgate.net

Kinetic Resolution Strategies for Enantioselective Preparation

Kinetic resolution is a widely used method for separating a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. A major limitation is that the maximum theoretical yield for a single enantiomer is 50%. acs.org

This limitation can be overcome by dynamic kinetic resolution (DKR), where the racemization of the starting material occurs concurrently with the stereoselective transformation. acs.orgresearchgate.net This allows for the conversion of a racemate into a single enantiomer of the product with a theoretical yield of up to 100%. researchgate.netnih.gov

For racemic haloalcohols, chemoenzymatic DKR is a particularly effective strategy. acs.orgnih.gov This approach often combines a lipase-catalyzed enantioselective acylation with a metal-catalyzed racemization of the alcohol. acs.orgacs.org For example, the DKR of racemic β-chloroalcohols has been achieved with up to 99% conversion and 97% ee using a lipase (B570770) for transesterification in combination with a ruthenium catalyst for racemization. acs.orgnih.gov Another important class of enzymes for this purpose are haloalcohol dehalogenases (HheC), which catalyze the interconversion between haloalcohols and epoxides. acs.org This has been exploited in the DKR of β-haloalcohols to produce enantioenriched epoxides. acs.org

Table 2: Kinetic Resolution of Racemic Haloalcohols This table presents data for analogous haloalcohols, demonstrating the efficacy of kinetic resolution.

| Substrate | Method | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| Racemic β-chloroalcohols | DKR | Lipase + Ru-catalyst | Chiral Epoxides | up to 97% | up to 99% | acs.orgnih.gov |

| Racemic β-haloalcohols | DKR | Haloalcohol Dehalogenase (HheC) + Ru-catalyst | Chiral Epoxides | 83-99.9% | High | acs.orgresearchgate.net |

| Racemic bromoalkanes | Kinetic Resolution | Haloalkane Dehalogenase (LinB) | (S)-enantiomer | >99% | ~50% | researchgate.net |

Stereoselective Control in Halogenation and Epoxide Ring-Opening Reactions

The stereocenters of this compound can also be established through stereoselective reactions that introduce the halogen atoms or the alcohol group.

Stereoselective Halogenation: The direct, enantioselective halofunctionalization of alkenes is a powerful but challenging transformation. nih.gov For allylic alcohols, titanium-mediated enantioselective dihalogenation and haloazidation reactions have been developed, which proceed via the formation and capture of a halonium ion intermediate. nih.gov These methods can install both chlorine and bromine atoms with high regio- and stereoselectivity. Similarly, enantioselective bromoamination of allylic alcohols has been achieved using organocatalysts. rsc.org While these methods are powerful, tandem oxidation/halogenation of aryl allylic alcohols can also yield α-halo α,β-unsaturated ketones. acs.org

Stereoselective Epoxide Ring-Opening: A highly effective strategy for synthesizing chiral haloalcohols is the regioselective and enantioselective ring-opening of epoxides. nih.gov This S_N2-type reaction proceeds with inversion of configuration. Halohydrin dehalogenases can catalyze the enantioselective opening of epoxides with various nucleophiles, including halides. nih.gov Additionally, chiral Lewis acid catalysts, such as chiral (salen)Co(III) complexes, have been used to promote the highly enantioselective ring-opening of meso-epoxides with nucleophiles like fluoride (B91410), sourced from reagents like benzoyl fluoride. ucla.edu This approach allows for the creation of two adjacent stereocenters with high control. nih.govacs.org The use of silicon tetrachloride in the presence of a chiral Lewis base is another method for the enantioselective ring-opening of epoxides to yield chlorohydrins. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluoropropan 1 Ol

Dehydrohalogenation and Elimination Reactions

Treatment of 3-chloro-2-fluoropropan-1-ol with a strong base can induce elimination reactions, leading to the formation of alkenes. ncert.nic.in The most likely pathway is the removal of a proton from the carbon adjacent to the chlorine (C-1 or C-3) and the subsequent elimination of the chloride ion.

Two primary products are possible from dehydrochlorination:

3-fluoro-2-propen-1-ol: Formed by removal of a proton from C-1.

2-fluoroallyl alcohol: Formed by removal of a proton from C-3, followed by elimination of HCl.

The regioselectivity of the elimination will be governed by the relative acidity of the protons on C-1 and C-3 and the steric hindrance around these positions.

Reactivity of the Hydroxyl Functional Group

The primary hydroxyl group in this compound can undergo typical alcohol reactions, such as oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to an aldehyde (3-chloro-2-fluoropropanal) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid (3-chloro-2-fluoropropanoic acid) with stronger oxidizing agents like potassium permanganate.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst will yield the corresponding esters.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.

C-F Bond Activation and Strategic Functionalization

Activating the inert C-F bond for synthetic transformations is a significant challenge in organic chemistry. nih.govbaranlab.org This is due to the high bond energy and low polarizability of the C-F bond. nih.gov Activation typically requires the use of strong Lewis acids, transition metal catalysts, or enzymatic methods. nih.govnih.gov

In the context of this compound, selective C-F bond activation in the presence of a more reactive C-Cl bond would be difficult to achieve. However, under forcing conditions or with specific catalytic systems designed for C-F activation, functionalization at the C-3 position could be possible. Research in this area is ongoing and aims to develop milder and more selective methods for C-F bond functionalization. chemrxiv.org

Oxidative and Reductive Chemical Transformations

Beyond the oxidation of the hydroxyl group, other oxidative and reductive transformations can be envisaged.

Oxidative Cleavage: Under harsh oxidative conditions, the C-C bonds of the propane (B168953) backbone could be cleaved.

Reductive Dehalogenation: The C-Cl bond can be selectively reduced to a C-H bond using various reducing agents, such as catalytic hydrogenation or metal hydrides, leaving the C-F and C-OH bonds intact. Complete reduction of all functional groups would yield propan-1-ol or propane, depending on the reaction conditions.

| Transformation | Reagents/Conditions | Potential Product(s) |

| Oxidation of Alcohol | PCC | 3-chloro-2-fluoropropanal |

| KMnO(_4) | 3-chloro-2-fluoropropanoic acid | |

| Reductive Dechlorination | Catalytic Hydrogenation (e.g., Pd/C, H(_2)) | 2-fluoropropan-1-ol |

Spectroscopic and Chromatographic Characterization of 3 Chloro 2 Fluoropropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Chloro-2-fluoropropan-1-ol by providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms in the molecule. For this compound (ClCH₂CHFCH₂OH), the spectrum is expected to show distinct signals for the protons on each of the three carbon atoms. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms (chlorine and fluorine) and the hydroxyl group.

The protons of the chloromethyl group (ClCH₂) are expected to appear as a doublet of doublets due to coupling with the proton on the adjacent carbon (CHF) and the fluorine atom. Similarly, the protons of the hydroxymethyl group (CH₂OH) will also likely present as a doublet of doublets, coupled to the adjacent methine proton and the fluorine atom. The single proton on the carbon bearing the fluorine atom (CHF) would exhibit a complex multiplet due to coupling with the protons on the two adjacent methylene (B1212753) groups and the fluorine atom itself. The hydroxyl proton (-OH) typically appears as a broad singlet, although its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H -C(1) | 3.8 - 4.2 | ddt |

| H -C(2) | 4.5 - 5.0 | dtm |

| H -C(3) | 3.6 - 4.0 | ddt |

| OH | Variable | br s |

Predicted data based on analogous compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. In this compound, three distinct signals are expected, corresponding to the three carbon atoms in the propane (B168953) chain. The chemical shifts of these carbons are significantly affected by the attached halogen and oxygen atoms.

The carbon atom bonded to the chlorine (C-3) will be deshielded and appear at a characteristic chemical shift. The carbon atom bonded to both the fluorine and the hydroxyl group (C-2) will experience the strongest deshielding effect and thus appear furthest downfield. The carbon bearing the hydroxyl group (C-1) will also be deshielded. The coupling between the carbon atoms and the directly attached fluorine atom (¹JCF) and two-bond coupling (²JCF) will result in doublets for the C-2 and C-1/C-3 signals, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-CH₂OH) | 60 - 65 | d |

| C-2 (-CHF-) | 90 - 95 | d |

| C-3 (-CH₂Cl) | 45 - 50 | d |

Predicted data based on analogous compounds and general principles of NMR spectroscopy.

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal will be a complex multiplet due to coupling with the vicinal protons on C-1 and C-3, as well as the geminal proton on C-2. A ¹⁹F NMR spectrum for the isomeric compound 2-Propanol, 1-chloro-3-fluoro- has been reported, providing a reference for the expected chemical shift range. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-fluorine (C-F), and carbon-chlorine (C-Cl) bonds. libretexts.orglibretexts.org A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl chain are expected to appear in the region of 2850-3000 cm⁻¹. The presence of the C-F and C-Cl bonds will give rise to absorptions in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Alkyl | C-H stretch | 2850 - 3000 |

| Fluoro | C-F stretch | 1000 - 1400 |

| Chloro | C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 112.53 g/mol . nih.gov In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 112 and 114 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this compound, fragmentation could involve the loss of a chloromethyl radical (•CH₂Cl) or a hydroxymethyl radical (•CH₂OH). The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a suitable technique for the analysis of volatile compounds like this compound. libretexts.org The choice of the GC column (stationary phase) is critical for achieving good separation from isomers and impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions. GC-MS provides both separation and identification of the components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be employed, particularly for less volatile or thermally labile compounds. For polar compounds like this compound, reversed-phase HPLC with a polar-modified column or hydrophilic interaction liquid chromatography (HILIC) could be effective. sigmaaldrich.com The choice of mobile phase and detector (e.g., refractive index detector or mass spectrometer) is crucial for successful analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. The principle of GC involves the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column.

Research Findings:

While specific research detailing the GC analysis of this compound is not extensively published, methods for structurally similar halopropanols, such as 3-chloropropane-1,2-diol (3-MCPD), provide a strong basis for its analysis. For these related compounds, capillary gas chromatography coupled with mass spectrometric detection (GC-MS) is a common and highly effective approach. mdpi.comrsc.org This technique allows for both the separation of the compound from a mixture and its unambiguous identification based on its mass spectrum.

Derivatization is a technique often employed in the GC analysis of polar compounds like alcohols to improve their volatility and chromatographic behavior. For instance, in the analysis of 3-MCPD, derivatization with reagents like phenylboronic acid (PBA) has been used successfully. rsc.org A similar derivatization strategy could potentially be applied to this compound to enhance its analytical performance.

The selection of the GC column is critical for achieving good separation. A low-bleed capillary GC column, such as a DB-5 type, is often suitable for the analysis of halogenated compounds. nih.gov The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from other components in the sample matrix.

Below is a hypothetical data table illustrating typical parameters that could be used for the GC-MS analysis of this compound, based on methods for related compounds.

| Parameter | Value |

| Column | DB-5, 30 m x 0.32 mm, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Program | Initial 160°C (hold 5 min), ramp at 3°C/min to 300°C (hold 10 min) |

| Detector | Mass Spectrometer (MS) |

This table is illustrative and based on methods for structurally similar compounds. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile separation technique that is well-suited for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis.

Research Findings:

Specific HPLC methods for the direct analysis of this compound are not widely documented in peer-reviewed literature. However, the analysis of related chloropropanols, such as 3-chloro-1,2-propanediol (B139630), has been successfully achieved using reversed-phase HPLC. nih.gov A common stationary phase for such separations is a C18 column. nih.govbiointerfaceresearch.com

Due to the lack of a strong chromophore in the this compound molecule, detection can be a challenge. A Refractive Index (RI) detector is a universal detector that can be used, as it measures the change in the refractive index of the mobile phase as the analyte elutes. nih.gov Alternatively, if higher sensitivity is required, derivatization with a UV-active agent could be employed to allow for detection with a UV-Vis detector.

The mobile phase composition is a key parameter in HPLC method development. For reversed-phase chromatography of polar analytes, a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is typically used. nih.govbiointerfaceresearch.com The pH of the mobile phase can also be adjusted to optimize the separation.

An illustrative table of potential HPLC conditions for the analysis of this compound is provided below, based on established methods for similar compounds.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) or UV (with derivatization) |

| Injection Volume | 20 µL |

This table is illustrative and based on methods for structurally similar compounds. nih.govbiointerfaceresearch.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a chiral center at the second carbon atom, it can exist as a pair of enantiomers. Chiral chromatography is the most common and reliable method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

Research Findings:

The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral resolution of a broad range of compounds, including those with halogen and alcohol functional groups. wiley.comnih.gov Columns like Chiralpak® and Lux® series, which feature derivatives of cellulose and amylose, have demonstrated high efficiency in separating enantiomers of various pharmaceuticals. wiley.comresearchgate.net

The choice of the mobile phase is crucial for achieving enantioseparation. Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. For many chiral separations on polysaccharide-based columns, a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol is effective. nih.gov

The development of a successful chiral separation often involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution. The resolution between the enantiomer peaks is a critical measure of the separation's effectiveness.

A hypothetical data table outlining potential conditions for the chiral HPLC separation of this compound enantiomers is presented below.

| Parameter | Value |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detector | UV (at a low wavelength, e.g., 210 nm) or RI |

This table is illustrative, presenting a common starting point for chiral method development for a compound of this type. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 3 Chloro 2 Fluoropropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Analysis of Bond Dissociation Energies and Electronegativity Effects

The presence of both chlorine and fluorine atoms significantly impacts the bond dissociation energies (BDEs) within the 3-Chloro-2-fluoropropan-1-ol molecule. The high electronegativity of fluorine, being the most electronegative element, and the significant electronegativity of chlorine, polarize the carbon-halogen bonds. This polarization results in a partial positive charge on the carbon atoms and partial negative charges on the halogen atoms.

Theoretical studies on similar haloalkanes demonstrate that the C-F bond is significantly stronger than the C-Cl bond. This trend is a direct consequence of the better orbital overlap between the carbon and fluorine atoms and the higher ionic character of the C-F bond. Consequently, the BDE of the C-F bond in this compound is expected to be considerably higher than that of the C-Cl bond. The C-O and O-H bonds of the alcohol moiety also exhibit distinct BDEs influenced by the neighboring halogen substituents. The inductive electron-withdrawing effect of the fluorine and chlorine atoms can influence the O-H bond polarity and, consequently, its BDE.

Below is an illustrative data table of expected trends in bond dissociation energies for this compound, based on general principles and data for related compounds.

| Bond | Expected Bond Dissociation Energy (kcal/mol) | Notes |

| C-F | ~110-115 | Strongest carbon-halogen bond due to high electronegativity of fluorine. |

| C-Cl | ~80-85 | Weaker than the C-F bond. |

| C-O | ~90-95 | Influenced by the electronic effects of adjacent substituents. |

| O-H | ~100-105 | Polarity is affected by intramolecular interactions. |

| C-C | ~85-90 | Strength can vary depending on the substituents on the carbon atoms. |

| C-H | ~95-100 | BDE depends on the position relative to the electronegative atoms. |

These values are estimates based on typical bond energies and trends observed in related molecules. Actual values for this compound would require specific computational calculations.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory provides a detailed picture of the electronic structure beyond simple Lewis structures. In this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is likely to have significant contributions from the lone pair orbitals of the oxygen and halogen atoms, while the LUMO is expected to be an antibonding orbital, likely associated with the C-Cl or C-F bonds.

The charge distribution, calculated through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. These calculations would confirm the significant negative charge on the fluorine and chlorine atoms and the corresponding positive charges on the carbon atoms they are attached to. The oxygen atom of the hydroxyl group will also carry a significant partial negative charge. This charge distribution is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Conformational Analysis and Intramolecular Interactions

The rotational freedom around the C-C single bonds in this compound leads to various possible conformations. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding and the gauche effect.

Investigation of the Gauche Effect and Conformational Preferences

The gauche effect is a well-documented phenomenon in which a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of approximately 60°) is more stable than the anti arrangement (180°). This effect is often attributed to hyperconjugative interactions, where a filled bonding orbital interacts with an adjacent empty antibonding orbital. In molecules like 1,2-difluoroethane, the gauche conformation is preferred.

For this compound, the dihedral angles between the F-C-C-Cl, F-C-C-O, and Cl-C-C-O fragments will dictate the conformational landscape. Theoretical studies on similar 2-haloethanols and 1-chloro-2-fluoroethane (B1294213) show a preference for gauche conformations, which can be influenced by both hyperconjugation and electrostatic interactions. It is plausible that conformers of this compound that allow for favorable gauche interactions between the electronegative substituents will be lower in energy.

Theoretical Examination of Intramolecular Hydrogen Bonding

The presence of a hydroxyl group (a hydrogen bond donor) and electronegative fluorine and chlorine atoms (potential hydrogen bond acceptors) in this compound raises the possibility of intramolecular hydrogen bonding. Theoretical calculations on related fluorohydrins have shown evidence for weak O-H···F intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations.

Computational methods can be employed to identify and characterize these hydrogen bonds by analyzing the distance between the hydroxyl hydrogen and the halogen atom, the O-H···X angle (where X is F or Cl), and the shift in the O-H vibrational frequency. While chlorine is less effective at forming hydrogen bonds than fluorine, the potential for an O-H···Cl interaction should also be considered. The relative strengths of these potential intramolecular hydrogen bonds will play a crucial role in determining the most stable conformer in the gas phase.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, computational studies can elucidate its reactivity in various chemical processes.

One important reaction pathway for halohydrins is the intramolecular SN2 reaction to form epoxides. chemistrysteps.comyoutube.commasterorganicchemistry.com In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form a fluorinated epoxide. Computational modeling can be used to calculate the activation barrier for this cyclization reaction, confirming the stereoelectronic requirement for an anti-periplanar arrangement of the reacting groups.

Furthermore, the atmospheric degradation of this compound is likely initiated by reaction with hydroxyl (•OH) radicals. Computational studies on the reactions of similar halogenated alcohols with •OH radicals can provide a model for the degradation of this compound. These calculations can identify the most likely sites for hydrogen abstraction and predict the subsequent reaction pathways of the resulting alkyl radicals. Theoretical analysis of fluorinated radicals has also provided insights into their reactivity. nih.govresearchgate.netresearchgate.net

Transition State Analysis and Reaction Pathway Mapping

The enzymatic dehalogenation of haloalcohols like this compound by halohydrin dehalogenases (HHDHs) is a key biological process with potential for bioremediation and biocatalysis. wikipedia.org Understanding the reaction mechanism, particularly the transition states and reaction pathways, is crucial for protein engineering and the design of novel biocatalysts. Computational methods, especially quantum mechanics/molecular mechanics (QM/MM) approaches, have been instrumental in elucidating these mechanisms. nih.govnih.gov

The dehalogenation reaction catalyzed by HHDHs, such as HheC from Agrobacterium radiobacter AD1, is proposed to proceed via a single concerted step. nih.gov In this mechanism, a catalytic triad (B1167595) composed of serine, tyrosine, and arginine residues plays a pivotal role. wikipedia.orgnih.gov For a substrate like this compound, the reaction would be initiated by the abstraction of a proton from the hydroxyl group of the haloalcohol by the Tyr145 residue, which is activated by the nearby Arg149. wikipedia.orgnih.gov Simultaneously, the resulting substrate oxyanion performs an intramolecular nucleophilic attack on the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a cyclic epoxide product. nih.gov

Quantum chemical modeling of a similar substrate, (R)-2-chloro-1-phenylethanol, has provided valuable insights into the transition state of this reaction. nih.gov These studies reveal a transition state with a highly synchronous character, where the breaking of the O-H and C-Cl bonds and the formation of the C-O bond of the epoxide ring occur in a concerted fashion. The calculated energy barriers for such reactions provide a quantitative measure of the reaction feasibility. nih.gov

Table 1: Key Mechanistic Steps in the Dehalogenation of a Haloalcohol by HHDH

| Step | Description | Key Residues Involved |

| 1. Substrate Binding | The haloalcohol binds to the active site. | Ser132, Tyr145 |

| 2. Proton Abstraction | The hydroxyl proton of the substrate is transferred to a catalytic residue. | Tyr145 (activated by Arg149) |

| 3. Nucleophilic Attack | The resulting oxyanion attacks the halogenated carbon. | - |

| 4. Halide Displacement | The halide ion is expelled from the active site. | Halide binding site |

| 5. Product Release | The epoxide product is released. | - |

This table is a generalized representation based on the established mechanism of halohydrin dehalogenases.

Prediction of Reaction Energetic Profiles in Various Media

For a molecule like this compound, the energetic profile of its dehalogenation can be studied in both aqueous solution and within the enzyme active site. In an aqueous environment, the reaction would likely proceed through a similar intramolecular cyclization, but the transition state and intermediates would be stabilized by interactions with water molecules. numberanalytics.com However, the enzymatic environment is highly specialized. The active site of a halohydrin dehalogenase is designed to stabilize the transition state of the dehalogenation reaction more effectively than the bulk solvent, thereby lowering the activation energy and accelerating the reaction rate. nih.gov

The prediction of reaction energetic profiles often involves calculating the potential energy surface along the reaction coordinate. nih.gov This can be achieved using QM/MM methods, where the reacting species (the substrate and key active site residues) are treated with quantum mechanics, and the rest of the protein and solvent are treated with molecular mechanics. nih.govspringernature.com These calculations can reveal the free energy barrier of the reaction, which is directly related to the reaction rate. researchgate.net The polarity and viscosity of the solvent are key factors that can alter these energy profiles. numberanalytics.comarxiv.org

Table 2: Hypothetical Energetic Parameters for the Dehalogenation of this compound in Different Media

| Medium | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

| Aqueous Solution | High | Moderately Exergonic |

| Enzyme Active Site | Low | Highly Exergonic |

This table presents a hypothetical comparison to illustrate the expected trend. Actual values would require specific computational studies.

Molecular Dynamics Simulations and Enzyme-Substrate Interactions (e.g., Halohydrin Dehalogenases)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biological macromolecules, such as enzymes, and their interactions with substrates. mdpi.comrecercat.cat For the interaction between this compound and a halohydrin dehalogenase, MD simulations can provide detailed insights into the binding process, the conformational changes in both the enzyme and the substrate upon binding, and the specific interactions that stabilize the enzyme-substrate complex. csic.esnih.gov

MD simulations of HHDHs have revealed that these enzymes are not static entities but exhibit significant conformational flexibility. mdpi.com The active site accessibility is regulated by the dynamic opening and closing of tunnels that connect the active site to the solvent. mdpi.commdpi.com These simulations can trace the path of the substrate as it enters the active site and adopts a catalytically competent orientation.

The binding of a substrate like this compound within the HHDH active site is stabilized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces. nih.gov The hydroxyl group of the substrate typically forms hydrogen bonds with the catalytic Ser132 and Tyr145 residues, positioning it for catalysis. wikipedia.org The chlorine and fluorine atoms of the substrate will also interact with specific residues in the active site, influencing the substrate's orientation and reactivity. The nature and strength of these interactions are critical for substrate specificity and enantioselectivity. nih.gov

Recent studies combining MD simulations with computational library design have been used to engineer more robust HHDHs with enhanced stability and activity. nih.govoup.com These studies have shown that mutations, even those distant from the active site, can alter the enzyme's dynamics and improve its catalytic properties.

Table 3: Key Amino Acid Residues in Halohydrin Dehalogenase Interacting with Haloalcohol Substrates

| Residue | Location/Function | Type of Interaction |

| Ser132 | Catalytic Triad | Hydrogen bonding with substrate hydroxyl group |

| Tyr145 | Catalytic Triad | Hydrogen bonding and proton abstraction |

| Arg149 | Catalytic Triad | Stabilizes Tyr145 |

| Trp139 | Active Site Lining | Hydrophobic interactions |

| Asn176 | Active Site Lining | Influences enantioselectivity |

This table is based on studies of various halohydrin dehalogenases and their interactions with different substrates. wikipedia.orgnih.gov

Environmental Chemistry and Degradation Pathways of Halogenated Propanols

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For halogenated propanols, two significant abiotic degradation pathways are hydrolysis and photochemical degradation.

Hydrolysis Kinetics and pH Dependence in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of halogenated hydrocarbons, hydrolysis can be a crucial transformation pathway in aquatic environments. The rate of hydrolysis is often dependent on the pH of the water.

Studies on the hydrolysis of various chlorinated hydrocarbons have shown a wide range of reactivity. For instance, the hydrolytic reactivity of 18 chlorinated methanes, ethanes, propanes, and ethenes was found to vary by 12 orders of magnitude at 25°C and a pH of 7. epa.gov This significant variation underscores the importance of understanding the specific hydrolysis kinetics for individual compounds.

The hydrolysis of 1,2,3-trichloropropane (B165214) (TCP) has been studied under various conditions. It is reported to be highly stable, with an estimated half-life for hydrolysis under typical environmental conditions (25°C, pH 7) on the order of hundreds of years. rug.nl This stability contributes to its persistence in groundwater. rug.nl

The hydrolysis of epichlorohydrin (B41342) is a known method for the synthesis of 3-chloro-1,2-propanediol (B139630). google.com This process typically involves reacting epichlorohydrin with an acidic solution. google.com This indicates that under certain conditions, likely more extreme than typical environmental ones, the epoxide ring can be opened through hydrolysis.

The table below illustrates the half-lives for hydrolysis of several chlorinated hydrocarbons at 25°C and pH 7, demonstrating the wide range of stability for these compounds.

| Compound | Half-life (days) |

| 1,1,2,3,3-pentachloropropane | 0.013 years (approx. 4.7 days) |

| 1,2-dichloroethene | 2.1 x 10¹⁰ years |

| Data from Jeffers, et al., 1989, as cited in Wolfe and Jeffers, 1990. epa.gov |

Photochemical Degradation Processes in the Atmosphere

Photochemical degradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is a major degradation pathway for many organic compounds in the atmosphere.

The photochemical degradation of halogenated compounds can proceed through direct photolysis, where the molecule itself absorbs light energy, or through indirect photo-oxidation, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH). tsijournals.comresearchgate.net

A study on the photochemical oxidation of 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in aqueous solution using UV radiation and hydrogen peroxide (H₂O₂) as an oxidant demonstrated complete degradation of the parent compound. nih.gov The reaction produced chloride ions and various organic acids, with a total organic carbon (TOC) removal of up to 80%. nih.gov Another study on the photochemical degradation of 1-propanol, a related compound, using UV/H₂O₂ also showed significant conversion and the formation of various carboxylic acids. nih.gov

The presence of photosensitizers can also influence the rate of photochemical degradation. researchgate.net For example, ketones like acetone (B3395972) have been used as photosensitizers in the photolysis of chlorinated benzenes. researchgate.net

In the atmosphere, halogenated anesthetics such as halothane (B1672932), isoflurane, and sevoflurane (B116992) can be degraded through photocatalytic oxidation. mdpi.com One study showed that with a TiO₂ photocatalyst under UVC light, approximately 99.9% of halothane was degraded in 35 minutes. mdpi.com

The degradation of 1,2,3-trichloropropane (TCP) in the atmosphere is estimated to occur through reactions with hydroxyl radicals, with a half-life of about 15 days. rug.nl

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation and bioremediation of environmental pollutants.

Microbial Degradation and Bioremediation Potential

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy, including some halogenated hydrocarbons. nih.govnih.gov The initial step in the aerobic degradation of many halogenated compounds is often dehalogenation, the removal of a halogen atom. nih.gov

The biodegradation of 1,2,3-trichloropropane (TCP), a persistent and toxic compound, has been a subject of significant research. nih.govresearchgate.net While natural microorganisms that can use TCP as a sole carbon source for growth under aerobic conditions have not been readily found, some biotransformations have been observed. nih.govresearchgate.net The critical step in the aerobic degradation of TCP is its initial dehalogenation to 2,3-dichloro-1-propanol. nih.gov

Researchers have successfully engineered a strain of Agrobacterium radiobacter AD1 to degrade TCP by introducing a mutated haloalkane dehalogenase gene. nih.gov This engineered bacterium was able to utilize TCP as its sole carbon and energy source, demonstrating the potential for bioremediation of TCP-contaminated sites. nih.gov

The yeast Saccharomyces cerevisiae has been shown to biodegrade 3-chloro-1,2-propanediol (3-MCPD). nih.gov In laboratory studies, optimal conversion of 3-MCPD was achieved at a pH of 8.2 in the presence of glucose. nih.gov The study also found that the yeast showed a preference for one of the enantiomers of 3-MCPD, with a higher conversion rate for the (S)-enantiomer. nih.gov

Enzymatic Dehalogenation Studies

The key to microbial degradation of halogenated compounds lies in the action of specific enzymes called dehalogenases. nih.govepa.gov These enzymes catalyze the cleavage of carbon-halogen bonds, which is often the rate-limiting step in the degradation pathway. nih.gov

Several types of dehalogenases have been identified, each with different mechanisms and substrate specificities. nih.gov Haloalcohol dehalogenases, for example, catalyze the intramolecular displacement of a halogen by a vicinal hydroxyl group, forming an epoxide. nih.gov These enzymes typically prefer substrates with the halogen on a primary carbon atom. nih.gov

In a study of Pseudomonas putida strain MC4, which can grow on 2,3-dichloro-1-propanol, a novel type of oxidative dehalogenase was identified. nih.gov This enzyme was found to have a broad substrate range and could dehalogenate both enantiomers of 2,3-dichloro-1-propanol. nih.gov

Directed evolution has been used to improve the activity of haloalkane dehalogenases towards specific recalcitrant compounds. nih.gov By introducing mutations into the gene for a haloalkane dehalogenase from Rhodococcus sp., researchers significantly increased its efficiency in dehalogenating TCP. nih.gov Molecular modeling suggested that the mutations altered the structure of the active site, allowing for a more productive binding of the TCP molecule. nih.gov

The table below summarizes some enzymes involved in the dehalogenation of chlorinated propanols and related compounds.

| Enzyme | Organism | Substrate(s) |

| Oxidative dehalogenase (DppA) | Pseudomonas putida MC4 | (R)- and (S)-2,3-dichloro-1-propanol, other aliphatic alcohols and aldehydes |

| Haloalkane dehalogenase (DhaA) | Rhodococcus sp. m15-3 | 1,2,3-trichloropropane (after directed evolution) |

| Dehalogenating enzyme system | Saccharomyces cerevisiae | 3-chloro-1,2-propanediol |

| Information compiled from various sources. nih.govnih.govnih.gov |

Environmental Persistence and Long-Range Transport Potential

The environmental persistence and long-range transport potential of a chemical compound are determined by a combination of its intrinsic physical and chemical properties and its interactions with the environment. For 3-Chloro-2-fluoropropan-1-ol, a comprehensive environmental fate profile is not well-documented in publicly available scientific literature. However, by examining its computed chemical properties and drawing comparisons with structurally similar halogenated propanols, its likely environmental behavior can be inferred.

Halogenated organic compounds are known for their stability, which can contribute to their persistence and potential for long-range transport in the environment. nih.gov The presence of halogen atoms like chlorine and fluorine can significantly influence a molecule's reactivity and susceptibility to degradation.

Physicochemical Properties and Environmental Distribution

Key properties such as the octanol-water partition coefficient (Kow), vapor pressure, water solubility, and Henry's Law Constant govern how a chemical partitions between air, water, soil, and biota. The PubChem database provides computed (estimated) values for this compound. nih.gov For context, experimental data for the closely related compound, 3-Chloro-1,2-propanediol (3-MCPD), which lacks the fluorine atom, are also available and provide insight into the potential behavior of halogenated propanols. sigmaaldrich.comparchem.comnih.gov

A low log Kow value, such as the computed value of 0.5 for this compound, suggests the compound is relatively hydrophilic and will not significantly adsorb to organic matter in soil or bioaccumulate in fatty tissues of organisms. nih.govwikipedia.org The high water solubility and low estimated Henry's Law constant for the analogue 3-Chloro-1,2-propanediol indicate a preference for remaining in the aqueous phase rather than volatilizing into the atmosphere. parchem.comnih.gov This would limit the potential for long-range atmospheric transport.

Interactive Data Table: Physicochemical Properties of Halogenated Propanols

| Property | This compound (Computed) | 3-Chloro-1,2-propanediol (Experimental/Estimated) | Significance for Environmental Fate |

| Molecular Formula | C₃H₆ClFO nih.gov | C₃H₇ClO₂ sigmaaldrich.com | Basic molecular information. |

| Molecular Weight | 112.53 g/mol nih.gov | 110.54 g/mol sigmaaldrich.com | Influences diffusion and transport. |

| log Kow (Octanol-Water Partition Coefficient) | 0.5 (XLogP3) nih.gov | -0.530 parchem.com | Indicates low lipophilicity and low bioaccumulation potential. wikipedia.org |

| Vapor Pressure | No data available | 0.04 mmHg @ 25°C sigmaaldrich.com | Low value suggests low volatility. |

| Water Solubility | No data available | 1,000,000 mg/L (miscible) sigmaaldrich.comparchem.com | High solubility suggests it will primarily reside in the aqueous phase. |

| Henry's Law Constant | No data available | 2.91 x 10⁻⁸ atm-m³/mole (estimated) parchem.com | Low value indicates limited partitioning from water to air, reducing atmospheric transport potential. |

Degradation Pathways

The persistence of a chemical is largely dependent on its susceptibility to degradation through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes.

Biodegradation : There is a lack of specific studies on the biodegradation of this compound. However, research on related compounds shows that microorganisms can degrade halogenated substances. For instance, Saccharomyces cerevisiae has been shown to biodegrade 3-Chloro-1,2-propanediol. nih.gov The presence of both chlorine and fluorine on the same molecule may affect its recognition and transformation by microbial enzymes. Generally, halogenated compounds can be resistant to breakdown by soil bacteria. ncert.nic.in

Abiotic Degradation :

Hydrolysis : The carbon-halogen bond can be susceptible to hydrolysis. For the related compound 1,2-dibromo-3-chloropropane, hydrolysis is a slow process, with a half-life of 38 years at a neutral pH. cdc.gov The stability of the C-F bond is typically greater than the C-Cl bond, suggesting that this compound might also be relatively resistant to hydrolysis under typical environmental conditions.

Atmospheric Degradation : For compounds that do volatilize, the primary atmospheric degradation pathway is reaction with photochemically produced hydroxyl (OH) radicals. cdc.gov The atmospheric lifetime of a compound is a key factor in its long-range transport potential. While no specific atmospheric lifetime has been calculated for this compound, its low expected volatility suggests that atmospheric degradation may not be a dominant environmental fate process.

Summary of Persistence and Transport Potential

Based on the limited available data and comparison with analogues, this compound is predicted to have:

Low Persistence : The compound is not expected to be highly persistent. Its hydrophilicity and potential for biodegradation, similar to other small-chain alcohols, suggest it would not remain in the environment indefinitely. The analogue 3-Chloro-1,2-propanediol is not considered to be persistent, bioaccumulating, and toxic (PBT). honeywell.com

Low Long-Range Transport Potential : The combination of predicted low volatility (inferred from analogues) and high water solubility means that this compound is unlikely to be transported over long distances in the atmosphere. parchem.com Its movement would be more associated with water systems. Chlorinated volatile organic compounds (VOCs) can undergo long-range transport, but the properties of this specific propanol (B110389) derivative make it less likely to behave as a volatile compound. researchgate.netnih.gov

Further experimental research is required to definitively characterize the environmental persistence, degradation pathways, and transport potential of this compound.

Role of 3 Chloro 2 Fluoropropan 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fine Chemicals and Specialty Compounds

3-Chloro-2-fluoropropan-1-ol serves as a crucial starting material for the synthesis of a variety of fine and specialty chemicals. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted to build complex molecular architectures. For instance, it is a known precursor to 3-fluorooxetane, a valuable structural motif in medicinal chemistry, and 1,3-dichloro-2-fluoropropane. nih.govportico.org The synthesis of these compounds highlights the role of this compound as a key trifunctional building block.

The conversion of this compound to these specialty compounds often involves intramolecular cyclization or substitution reactions. The specific reaction pathways and conditions can be tailored to favor the formation of the desired product, underscoring the compound's versatility in synthetic chemistry.

Table 1: Synthesis of Specialty Compounds from this compound

| Precursor | Product | Product CAS Number |

| This compound | 3-Fluorooxetane | 26272-86-6 |

| This compound | 1,3-dichloro-2-fluoropropane | 816-38-6 |

| This compound | 2,2-Difluoro-1-... | 33420-52-9 |

| This compound | (1-Acetyloxy-3-... | 102-62-5 |

This table illustrates the role of this compound as a precursor in the synthesis of various specialty chemicals. nih.govportico.org

Intermediate in the Preparation of Diverse Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov As such, the development of methodologies for the synthesis of fluorinated compounds is of high importance. researchgate.netrsc.org this compound, containing a fluorine atom, is a valuable intermediate for the preparation of a diverse range of fluorinated organic compounds.

While direct and extensive examples of its application are areas of ongoing research, the reactivity of its chloro and hydroxyl groups provides pathways to a variety of fluorinated structures. For example, the hydroxyl group can be oxidized to a carboxylic acid or converted to other functional groups, while the chloro group can be displaced through nucleophilic substitution, all while retaining the fluorine atom. A related compound, 3-fluoropropan-1-ol, is utilized as a reagent in the synthesis of fluorinated amino acids and labeled analogues for use as imaging radiotracers. nih.gov This suggests the potential of this compound to serve as a precursor to a wide array of biologically relevant fluorinated molecules.

Utility in the Construction of Chiral Pharmaceutical Intermediates

Chirality is a critical aspect of drug design and development, as different enantiomers of a drug can have vastly different pharmacological activities. The synthesis of single-enantiomer drugs often relies on the use of chiral building blocks. nih.govresearchgate.netnih.gov While specific, documented industrial applications of this compound in the synthesis of chiral pharmaceutical intermediates are not widespread in publicly available literature, its structure makes it a promising candidate for such applications.

The presence of a stereocenter at the carbon bearing the fluorine atom means that enantiomerically pure forms of this compound could serve as valuable chiral synthons. The development of methods for the asymmetric synthesis or resolution of this compound would unlock its potential for constructing complex chiral pharmaceutical intermediates. The general importance of chiral alcohols and their derivatives in synthesizing enantiomerically pure drugs is well-established. nih.govresearchgate.net For example, (1S)-3-Chloro-1-(2-thienyl)-propan-1-ol is a direct precursor in the synthesis of the antidepressant Duloxetine®. google.com

Applications in Agrochemical and Material Science Synthesis

The unique properties conferred by fluorine atoms are also highly sought after in the fields of agrochemicals and material science. nih.gov Fluorinated compounds often exhibit enhanced biological activity and improved physicochemical properties, making them valuable as active ingredients in pesticides and as components of advanced materials. bohrium.comnih.gov

The isomer of the title compound, 1-chloro-3-fluoro-2-propanol, is known to be a highly toxic, fast-acting rodenticide, primarily used for rodent control in agricultural and wild settings. nih.gov This highlights the potential for fluorinated chloropropanols in the agrochemical sector.